Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by the presence of a benzyloxy group, a cyano group, and an ethyl ester group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the benzyloxy group, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amino-cyclobutanecarboxylate derivatives.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate depends on its specific application
Benzyloxy Group: Can participate in hydrogen bonding and π-π interactions.
Cyano Group: Can act as a nucleophile or electrophile in chemical reactions.
Ester Group: Can undergo hydrolysis to release the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate can be compared with other cyclobutanecarboxylates and benzyloxy derivatives:
Ethyl 3-(benzyloxy)-1-cyclobutanecarboxylate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-(methoxy)-1-cyanocyclobutanecarboxylate: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and interactions with molecular targets.
Ethyl 3-(benzyloxy)-1-cyanocyclopentanecarboxylate: Contains a cyclopentane ring instead of a cyclobutane ring, which can influence its conformational flexibility and reactivity.
This compound stands out due to its unique combination of functional groups and the cyclobutane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 1-cyano-3-phenylmethoxycyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-18-14(17)15(11-16)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELWVAKDFIDWJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212962 | |
Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-13-6 | |
Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181816-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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